1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane
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Overview
Description
1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane is a chemical compound with the molecular formula C12H16F2N2. It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The presence of the difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .
Mode of Action
This compound acts as an inhibitor of Lp-PLA2 . The compound interacts with the enzyme, preventing it from contributing to the formation of atherosclerotic plaques . This interaction results in a decrease in the levels of small dense LDL, a highly atherogenic lipoprotein subfraction .
Biochemical Pathways
The inhibition of Lp-PLA2 by this compound affects the atherosclerosis pathway . By preventing the formation of lysophosphatidylcholine, a component of atherosclerotic plaques, the compound helps to reduce the buildup of these plaques .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the levels of small dense LDL and a decrease in the formation of atherosclerotic plaques . This could potentially lead to a lower risk of developing accelerated atherosclerosis and clinical cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 2,3-difluorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane
- 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane
- 1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane
Uniqueness: 1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other difluorophenyl derivatives.
Properties
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-1-3-10(12(11)14)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKCFSKNNGAKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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